Superior Coupling Efficiency in H-Phosphonate Oligonucleotide Synthesis
In a comparative context, bis(2-chlorophenyl) phosphorochloridate achieves virtually quantitative yields in H-phosphonate coupling and subsequent sulfur transfer, enabling the synthesis of high-purity oligonucleotides without the need for extensive post-coupling purification [1]. This contrasts with earlier-generation agents like 2,2,2-trichloroethyl 2-chlorophenyl phosphorochloridate, which, while useful, often required more complex deprotection steps and could lead to lower overall isolated yields [2]. The quantitative data from Reese & Song (1999) confirms that the coupling step proceeds to completion under optimized conditions (-40 °C) [1].
| Evidence Dimension | Coupling & sulfur transfer yield |
|---|---|
| Target Compound Data | Virtually quantitative |
| Comparator Or Baseline | Typical yields with alternative phosphorochloridate-based methods (e.g., trichloroethyl-protected reagents) are often lower, requiring additional purification steps; direct comparative yield data for the exact same sequence is not available, but class-level performance is consistently superior. |
| Quantified Difference | Reported as 'virtually quantitative' for target vs. variable yields for comparators. |
| Conditions | H-phosphonate coupling at –40 °C, followed by in situ sulfur transfer with specific sulfurizing agents (e.g., 2-(4-chlorophenylsulfanyl)isoindole-1,3(2H)-dione). |
Why This Matters
Virtually quantitative coupling minimizes the need for intermediate purification, directly reducing synthesis time and cost, and enhances the purity of the final oligonucleotide product, a critical factor in therapeutic and diagnostic applications.
- [1] Reese, C. B., & Song, Q. (1999). The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution. Journal of the Chemical Society, Perkin Transactions 1, (11), 1477–1486. View Source
- [2] van Boom, J. H., Burgers, P. M. J., & van Deursen, P. H. (1976). 2,2,2-trichloroethyl 2-chlorophenyl phosphorochloridate: A convenient reagent for the formation of internucleotide linkages. Tetrahedron Letters, 17(11), 869–872. View Source
